![molecular formula C23H24O12 B1422396 Tricin 5-glucoside CAS No. 32769-00-9](/img/structure/B1422396.png)
Tricin 5-glucoside
Overview
Description
Tricin 5-glucoside, also known as tricin-5-O-β-D-glucopyranoside, is a flavonoid found in Sasa kurilensis leaves and Triticum species . It is a plant metabolite that occurs in its free form or derivative form . The glycoside derivative of tricin is of two types: tricin-O and tricin-C-glycoside .
Synthesis Analysis
The natural variation of rice flavones is mainly determined by OsUGT706D1 (flavone 7-O-glucosyltransferase) and OsUGT707A2 (flavone 5-O-glucosyltransferase) . In biosynthesizing tricin, there is first stepwise addition of malonyl CoA via the polyketide pathway and p-coumaroyl Coa via the phenylpropanoid pathway .Molecular Structure Analysis
Tricin 5-glucoside is a flavone and a C-glycoside form found in the Poaceae family of plants .Chemical Reactions Analysis
The MS2 spectra displayed an identical fragmentation profile to authentic tricin 5-O-glucoside, in which the Y0+ ion was observed at m/z 330.7 due to the losses of the glucose moieties .Physical And Chemical Properties Analysis
Tricin 5-glucoside has a molecular formula of C23H24O12 . Its molecular weight is 492.4 g/mol .Scientific Research Applications
Stress Tolerance in Plants
Tricin 5-glucoside plays a significant role in conferring stress tolerance in plants. It is involved in various defense responses, helping plants cope with environmental stressors such as drought, salinity, and extreme temperatures .
Nutraceutical Potential
As a promising nutraceutical, Tricin 5-glucoside exhibits potential health benefits when consumed. Its antioxidant properties contribute to its role in preventing chronic diseases and promoting overall health .
Lignin Biosynthesis
In grasses and several angiosperm species, Tricin 5-glucoside serves as a lignin monomer. This unique function is crucial for the structural integrity of plant cell walls and has implications for bioengineering efforts aimed at improving biorefinery applications .
Pharmaceutical Research
Tricin 5-glucoside is being studied for its therapeutic properties, including anti-inflammatory and anticancer activities. Its role in pharmaceuticals is expanding as research continues to uncover its biological significance .
Metabolomics Studies
In metabolomics, Tricin 5-glucoside is used as a marker to study plant metabolism. Its presence can indicate specific metabolic pathways or stress responses in plants .
Agricultural Biotechnology
The genetic manipulation of Tricin 5-glucoside biosynthesis pathways can lead to crops with enhanced stress tolerance, improved nutritional profiles, and increased biomass for biofuel production .
Mechanism of Action
In biosynthesizing tricin, there is first stepwise addition of malonyl CoA via the polyketide pathway and p-coumaroyl Coa via the phenylpropanoid pathway. These additions are mediated by the sequential action of chalcone synthase and chalcone isomerase to yield naringenin chalcone and the flavanone, naringenin, respectively .
Safety and Hazards
Future Directions
Tricin, the core compound of Tricin 5-glucoside, has been demonstrated to have excellent pharmacological bioactivities and has been proposed as a safe candidate for cancer chemoprevention . Current developments of bioengineering are focusing on manipulating tricin biosynthesis toward the generation of functional food as well as modifications of lignin for improving biorefinery applications .
properties
IUPAC Name |
7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)12-7-11(26)18-13(33-12)5-10(25)6-14(18)34-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSOTPIEFVBPBU-LDBVRRDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306499 | |
Record name | Tricin 5-O-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tricin 5-glucoside | |
CAS RN |
32769-00-9 | |
Record name | Tricin 5-O-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32769-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricin 5-O-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Tricin 5-glucoside in differentiating plant species?
A1: Research indicates that Tricin 5-glucoside serves as a distinctive chemical marker for the genus Iphiona and Duhaldea within the Asteraceae family. [, ] This means its presence or absence in leaf extracts can aid in distinguishing these genera from others within the same family.
Q2: How does the presence of Tricin 5-glucoside compare across different Hordeum species?
A2: Studies on Hordeum species, commonly known as barley, revealed a relatively consistent presence of Tricin 5-glucoside across 18 wild species. [] Interestingly, this contrasts with the more complex flavonoid profiles observed in cultivated barley varieties, suggesting potential influences of cultivation practices on flavonoid biosynthesis.
Q3: What are the potential implications of using Tricin 5-glucoside as a chemotaxonomic marker?
A4: Utilizing Tricin 5-glucoside as a chemotaxonomic marker can contribute to a more comprehensive understanding of plant classification, particularly within the Asteraceae family. [] This can be valuable for plant identification, evolutionary studies, and potentially even for exploring specific properties associated with this compound in different plant species.
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